4-Methyl-6-propylpyridin-2-amine

描述

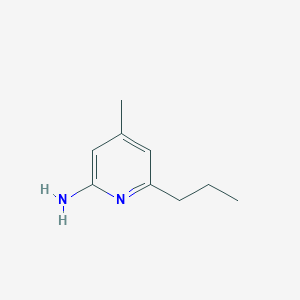

4-Methyl-6-propylpyridin-2-amine is a pyridine derivative characterized by a six-membered aromatic ring with a methyl group at position 4, a propyl group at position 6, and an amine substituent at position 2 (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a potent inhibitor of inducible nitric oxide synthase (NOS2), with an IC50 of 15 nM . Its structural simplicity and high potency make it a valuable scaffold for drug development, particularly in inflammatory and autoimmune diseases where NOS2 overexpression is implicated.

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

4-methyl-6-propylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI 键 |

QGCCHDIBMYPTPX-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CC(=C1)C)N |

规范 SMILES |

CCCC1=NC(=CC(=C1)C)N |

同义词 |

2-Pyridinamine,4-methyl-6-propyl-(9CI) |

产品来源 |

United States |

相似化合物的比较

4-Methyl-6-(2-methylprop-1-enyl)pyridin-2-amine

- Structure : Features a branched isoprenyl group at position 6 instead of a propyl chain.

- Activity: Exhibits significantly lower potency (IC50 = 685 nM) against NOS2 compared to this compound .

- SAR Insight: The linear propyl group in this compound likely enhances hydrophobic interactions with the NOS2 active site, whereas the bulkier isoprenyl group may hinder binding.

4-Methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine

- Structure: Contains an extended ethyl-phenyl-methylaminopropyl chain at position 6 .

- Activity: No direct IC50 data is provided, but the elongated substituent may improve target selectivity or solubility at the expense of potency due to increased steric hindrance.

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidinyl group at position 6 and methyl at position 4 .

- The piperidinyl group may enhance solubility but reduce aromatic stacking interactions compared to pyridine analogs.

Pyrrolidine and Oxazolidine Derivatives

4-Methyl-5-propyl-pyrrolidin-(2Z)-ylideneamine

- Structure: Non-aromatic pyrrolidine ring with methyl and propyl substituents.

- Activity: Weak NOS2 inhibition (IC50 = 2000 nM) , underscoring the importance of the pyridine ring’s aromaticity for potency.

4-Methyl-oxazolidin-(2Z)-ylideneamine

- Structure : Oxazolidine ring with a methyl group.

- Activity : IC50 = 1500 nM , further supporting the superiority of pyridine-based scaffolds over saturated heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。